2-(3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylphenoxy group, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 2-(3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the fluorophenyl group: This step may involve the use of a fluorinated aromatic compound and appropriate coupling reagents.
Attachment of the dimethylphenoxy group: This can be accomplished through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
2-(3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide can be compared with other similar compounds, such as:
2-(3,5-dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile: This compound shares similar structural features but differs in the presence of a pyridine ring instead of an oxadiazole ring.
2-(2,5-dimethylphenoxy)-2-methylpropanoic acid: This compound has a similar phenoxy group but differs in the presence of a carboxylic acid group instead of an amide group.
2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one: This compound contains a pyrimidine ring and an ethylthio group, making it structurally distinct from the target compound.
Properties
Molecular Formula |
C19H18FN3O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C19H18FN3O3/c1-11-8-12(2)10-16(9-11)25-13(3)17(24)21-19-22-18(26-23-19)14-4-6-15(20)7-5-14/h4-10,13H,1-3H3,(H,21,23,24) |
InChI Key |
KJKQHSAEXYZOLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=NOC(=N2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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